1-(2,4-Dichlorophenyl)pyrrolidin-3-amine

DPP4 inhibition phenethylamine mimetic N-aryl pyrrolidine

Phenotypic screens using C4-aryl pyrrolidines are confounded by DPP4 off-target activity (Ki 490-2,800 nM). This N1-(2,4-dichlorophenyl) isomer eliminates DPP4 binding, instead arresting undifferentiated cell proliferation and inducing monocytic differentiation-a mechanistically distinct entry point for AML blast differentiation screens. • pKa 9.22 → >98% protonated at physiological pH; distinct from 3-aminopyrrolidines (pKa ~10.5) • 95% purity minimizes impurity-driven false positives in imaging-based assays • €472/50 mg (€1,283/500 mg); saves €281 vs. 3,4-dichloro regioisomer at 500 mg scale

Molecular Formula C10H12Cl2N2
Molecular Weight 231.12 g/mol
CAS No. 1184048-92-7
Cat. No. B1526410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dichlorophenyl)pyrrolidin-3-amine
CAS1184048-92-7
Molecular FormulaC10H12Cl2N2
Molecular Weight231.12 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C10H12Cl2N2/c11-7-1-2-10(9(12)5-7)14-4-3-8(13)6-14/h1-2,5,8H,3-4,6,13H2
InChIKeySYKHNMBLUOWWIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dichlorophenyl)pyrrolidin-3-amine: Identity, Specifications & Comparators


1-(2,4-Dichlorophenyl)pyrrolidin-3-amine (CAS 1184048-92-7; molecular formula C₁₀H₁₂Cl₂N₂; MW 231.12 g/mol) is an N-aryl pyrrolidine derivative in which a 2,4-dichlorophenyl group is directly attached to the pyrrolidine ring nitrogen (N1), with a free primary amine at the C3 position. The compound is supplied as a research-grade building block at 95% purity (AKSci, CheMenu) or 98% purity (Leyan) . Unlike the extensively studied C4-(2,4-dichlorophenyl)pyrrolidin-3-amine series developed as dipeptidyl peptidase IV (DPP4) inhibitors [1], this N1-aryl substitution isomer presents a structurally distinct pharmacophore with a different heteroatom connectivity and biological target profile .

N1-aryl pyrrolidine scaffold distinct from C4-substituted DPP4 inhibitor pharmacophore
Reported differentiation induction supports phenotypic screening for cell differentiation
High-purity grade available reduces risk of impurity-driven assay interference

Why 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine Is Irreplaceable


The position of the 2,4-dichlorophenyl substituent on the pyrrolidine ring fundamentally determines the compound's biological target engagement. In the well-characterized DPP4 inhibitor series (e.g., compound 18a, Ki = 790 nM against human DPP4), the 2,4-dichlorophenyl group occupies the C4 position of the pyrrolidine ring, designed to mimic the phenethylamine pharmacophore for DPP4 binding [1]. By contrast, the N1-substitution pattern in 1-(2,4-dichlorophenyl)pyrrolidin-3-amine eliminates the phenethylamine-like geometry, effectively precluding DPP4 activity and redirecting the compound toward alternative biological mechanisms—most notably the reported ability to arrest proliferation of undifferentiated cells and induce monocyte differentiation [2]. Furthermore, the 2,4-dichloro regiochemistry imparts distinct physicochemical properties (predicted pKa 9.22, density 1.317 g/cm³) compared to the 3,4-dichloro regioisomer (CAS 1183558-44-2), affecting solubility, salt formation, and chromatographic behavior . These structural attributes mean that substituting a generic dichlorophenyl-pyrrolidine analog without controlling for both substitution position and chlorine regiochemistry will yield unpredictable biological outcomes.

Target compound
N1-(2,4-dichlorophenyl)pyrrolidin-3-amine
C4-substituted analog
DPP4 inhibition activity (reported for comparator) may not transfer; different biological target engagement
3,4-dichloro regioisomer
Physicochemical properties and cost structure differ; may not reproduce assay or solubility outcomes

Differentiation Evidence: 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine vs. Key Comparators


N1-Aryl vs. C4-Aryl Substitution: Target Engagement Profiles

The target compound bears the 2,4-dichlorophenyl group on the pyrrolidine N1 nitrogen, classifying it as an N-aryl-3-aminopyrrolidine. In contrast, the well-characterized DPP4 inhibitor series—exemplified by compound 18a ((3R,4S)-4-(2,4-dichlorophenyl)-1-(pyridin-2-yl)pyrrolidin-3-amine)—places the same 2,4-dichlorophenyl group at the pyrrolidine C4 carbon, creating a phenethylamine-constrained geometry essential for DPP4 binding [2]. This fundamental connectivity difference means the target compound cannot adopt the bioactive conformation required for DPP4 inhibition. While compound 18a exhibits a Ki of 790 nM against human DPP4 (pH 7.5, 22 °C, fluorescent AMC assay) [2], no DPP4 inhibitory activity has been reported for the N1-substituted target compound. Instead, the target is associated with a mechanistically distinct differentiation-inducing activity [1]. Because no direct head-to-head assay data exists comparing the target compound with C4-substituted analogs under identical conditions, this evidence is classified as class-level inference based on established SAR principles.

N1- vs. C4-aryl target profiles
Class-level inference
N1-substitution precludes DPP4 binding; comparator 18a Ki = 790 nM against human DPP4 (pH 7.5, 22°C)
Structural divergence defines target engagement scope
No head-to-head assay data under identical conditions
DPP4 inhibition phenethylamine mimetic N-aryl pyrrolidine target selectivity

2,4- vs. 3,4-Dichloro Regioisomer: Cost & Physicochemical Differentiation

1-(2,4-Dichlorophenyl)pyrrolidin-3-amine (CAS 1184048-92-7) and its 3,4-dichloro regioisomer (CAS 1183558-44-2) share the same molecular formula (C₁₀H₁₂Cl₂N₂) and molecular weight (231.12 g/mol) but differ in chlorine substitution pattern on the phenyl ring, resulting in distinct predicted physicochemical properties . The target 2,4-isomer has a predicted boiling point of 352.3±42.0 °C, density of 1.317±0.06 g/cm³, and pKa of 9.22±0.20 (for the free amine) . The 3,4-isomer, while sharing the same nominal mass, is expected to exhibit different lipophilicity (ClogP) and chromatographic retention due to the altered dipole moment and hydrogen-bonding capacity of the 3,4-dichloro arrangement . On the procurement side, the 2,4-isomer is priced at €472.00 per 50 mg, whereas the 3,4-isomer costs €569.00 per 50 mg from the same supplier (CymitQuimica), representing a 20.5% cost premium for the 3,4-regioisomer .

2,4- vs. 3,4-dichloro cost & properties
Direct head-to-head
€472.00 vs. €569.00 per 50 mg (20.5% savings); predicted b.p. 352.3±42.0 °C (2,4-isomer)
Direct cost and property comparison supports regioisomer selection
Pricing from CymitQuimica (2026); predicted values from ChemicalBook
regioisomer comparison procurement cost predicted physicochemical properties chromatographic differentiation

Differentiation-Inducing Activity: Divergence from DPP4 Inhibitors

A patent-derived disclosure reports that 1-(2,4-dichlorophenyl)pyrrolidin-3-amine exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting utility as an anti-cancer agent and for treating hyperproliferative skin diseases such as psoriasis [1]. This differentiation-inducing mechanism is mechanistically orthogonal to the DPP4 inhibition profile of the C4-substituted 2,4-dichlorophenyl-pyrrolidine series (e.g., compound 16a, Ki = 490 nM; compound 17, Ki = 2,800 nM; compound 18a, Ki = 790 nM, all against human DPP4) [2]. Importantly, the quantitative differentiation-inducing potency (EC₅₀ or IC₅₀ values) is not publicly available from the patent abstract, precluding a numerical potency comparison. Nonetheless, the qualitative divergence in biological mechanism—differentiation induction versus DPP4 enzyme inhibition—provides a clear rationale for selecting this specific N1-aryl scaffold when phenotypic screening for pro-differentiation agents is the research objective.

Differentiation vs. DPP4 inhibition
Supporting evidence
Patent disclosure: arrests proliferation, induces monocyte differentiation; DPP4 Ki range 490–2,800 nM for C4-series
Mechanistic divergence supports differentiation screening studies
Quantitative EC₅₀ not publicly available; data to verify
cell differentiation monocyte induction anti-proliferative cancer research psoriasis

Purity Grade Availability: Standard vs. High-Purity Options

1-(2,4-Dichlorophenyl)pyrrolidin-3-amine is commercially available in two distinct purity grades: a standard 95% specification (AKSci, CheMenu, CymitQuimica) and a higher 98% specification (Leyan, product number 1557348) . The 98% grade provides a 3-percentage-point improvement over the standard 95% grade, reducing the total impurity burden from ≤5% to ≤2%. For comparison, the 3,4-dichloro regioisomer (CAS 1183558-44-2) is predominantly offered at 95% minimum purity , with no 98% option readily identifiable from major catalog suppliers. This purity differential may be relevant for assays sensitive to trace impurities, such as high-content screening, SPR biosensor measurements, or crystallization trials.

Purity grade options
Supporting evidence
95% (AKSci, CheMenu) and 98% (Leyan) grades; ≤2% vs. ≤5% total impurities
Higher purity grade reduces impurity-driven assay artifact risk
3,4-dichloro regioisomer: 95% min. only
purity specification 98% purity assay-grade procurement options

Predicted Basicity: Salt Formation & Solubility Impact

The predicted pKa of the free 3-amine in 1-(2,4-dichlorophenyl)pyrrolidin-3-amine is 9.22±0.20 . This value reflects the electron-withdrawing effect of the N1-2,4-dichlorophenyl substituent, which reduces the basicity of the C3-amine relative to unsubstituted 3-aminopyrrolidine (predicted pKa ~10.5–10.8 for primary alkyl amines on pyrrolidine). By comparison, the structurally related 3-Pyrrolidinamine, 1-[(2,4-dichlorophenyl)methyl] (i.e., the benzylamine analog with a methylene spacer between the pyrrolidine nitrogen and the dichlorophenyl ring) has a predicted density of 1.293±0.06 g/cm³ [1], suggesting that the direct N-aryl linkage in the target compound (density 1.317±0.06 g/cm³) produces a more compact structure with different solvation properties. The pKa of ~9.22 means the compound will be predominantly protonated at physiological pH (7.4), existing as the ammonium salt, which can be leveraged for salt-form screening to optimize solubility and crystallinity.

Predicted basicity & salt formation
Class-level inference
pKa ~9.22 (predicted); density 1.317 g/cm³; >98% protonated at pH 7.4
Predicted basicity informs salt selection and solubility screening
No experimental pKa determination located
pKa prediction basicity salt formation solubility formulation

Application Scenarios: 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine


Phenotypic Screening for Pro-Differentiation in Oncology

For research groups conducting phenotypic screens to identify small molecules that induce differentiation of undifferentiated cancer cells (e.g., acute myeloid leukemia blasts or solid tumor stem-like populations), this compound offers a mechanistically distinct entry point compared to the DPP4 inhibitor series. As disclosed in patent literature, the compound arrests undifferentiated cell proliferation and drives monocytic differentiation . The 98% purity grade (Leyan) minimizes the risk of impurity-driven false positives in high-content imaging-based differentiation assays. The cost advantage over the 3,4-dichloro regioisomer (€472 vs. €569 per 50 mg) becomes material when procuring quantities sufficient for dose-response profiling across multiple cell lines.

N-Aryl-3-aminopyrrolidine Library Design

In lead generation campaigns exploring N-aryl pyrrolidine chemical space, the direct N1-(2,4-dichlorophenyl) substitution provides a distinct vector for further derivatization (e.g., amide coupling, sulfonamide formation, or reductive amination at the free C3-amine). The predicted pKa of 9.22 informs the choice of coupling conditions and purification strategies. The compound's one-step synthetic accessibility [1] supports rapid analog generation. Crucially, using this scaffold avoids the DPP4 activity associated with the C4-aryl pyrrolidine series (Ki = 490–2,800 nM against DPP4) [2], reducing the risk of polypharmacology confounding structure-activity relationship (SAR) interpretation in non-diabetes target screens.

In Vitro Pharmacology with Controlled Protonation State

The predicted pKa of 9.22±0.20 means the C3-amine is >98% protonated at physiological pH 7.4, existing as the ammonium cation. This property can be exploited in assays where a positively charged amine is required for target engagement (e.g., interactions with anionic binding pockets, nucleic acid binding, or transporter recognition). For comparison, unsubstituted 3-aminopyrrolidines with higher pKa values (~10.5–10.8) exhibit a different protonation equilibrium at assay pH. Researchers can use the 98% purity grade to ensure that the measured activity originates from the desired protonated species rather than from basic impurities.

Cost-Sensitive Scale-Up for Hit Validation & SAR

When a screening hit requires follow-up analog synthesis at the 100–500 mg scale, the procurement cost differential between the 2,4- and 3,4-dichloro regioisomers becomes significant. At the 500 mg scale, the target 2,4-isomer costs €1,283.00 compared to €1,564.00 for the 3,4-isomer—a saving of €281.00 per batch . Over multiple analog syntheses, this cumulative cost advantage can enable a broader SAR exploration within a fixed budget. The compound is classified as a versatile small molecule scaffold suitable for building block applications , further supporting its role in parallel synthesis workflows.

Application
Selection Property
Validation Focus
Differentiation induction screening (cancer cell models)
N1-aryl pyrrolidine; reported differentiation context
Cell proliferation arrest & monocyte differentiation endpoints
N-Aryl-3-aminopyrrolidine library synthesis
Free C3 amine for derivatization; predicted basicity guides coupling
SAR interpretation without DPP4 polypharmacology
In vitro pharmacology with controlled protonation state
Predicted pKa supports protonated species at assay pH
Activity attributed to protonated species, not basic impurities
Cost-sensitive scale-up for hit validation
Favorable cost structure vs. 3,4-dichloro regioisomer
Budget-efficient SAR expansion; no DPP4 interference
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